molecular formula C12H28N2 B14168536 N,N'-Bis(2-pentyl)-ethylenediamine CAS No. 88829-02-1

N,N'-Bis(2-pentyl)-ethylenediamine

Cat. No.: B14168536
CAS No.: 88829-02-1
M. Wt: 200.36 g/mol
InChI Key: MEDKKMLZDPVMCW-UHFFFAOYSA-N
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Description

N,N'-Bis(2-pentyl)-ethylenediamine is an organic compound with the molecular formula C12H28N2 and a monoisotopic mass of 200.22525 Da . This molecule features an ethylenediamine backbone substituted with 2-pentyl groups on both nitrogen atoms, classifying it as an asymmetrically substituted diamine. The SMILES notation for its structure is CCCC(C)NCCNC(C)CCC . While specific studies on this exact compound are limited, asymmetrically substituted ethylenediamines are of significant interest in chemical research and development. They frequently serve as key intermediates in organic synthesis and as precursor ligands in coordination chemistry. The structure suggests potential use as a chelating agent or as a building block for the synthesis of more complex molecules, such as macrocyclic compounds or Schiff base ligands, which are widely used in catalysis and material science . Researchers value this family of compounds for modifying steric and electronic properties to fine-tune the performance of resulting catalysts or materials. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

88829-02-1

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-di(pentan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-5-7-11(3)13-9-10-14-12(4)8-6-2/h11-14H,5-10H2,1-4H3

InChI Key

MEDKKMLZDPVMCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCNC(C)CCC

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward route involves reacting ethylenediamine with 2-pentyl halides (e.g., 2-bromopentane) under basic conditions. This two-step alkylation proceeds via:

  • Monoalkylation :
    $$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{C}5\text{H}_{11}) + \text{HBr} $$

  • Dialkylation :
    $$ \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + \text{C}5\text{H}{11}\text{Br} \rightarrow (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}_{11}) + \text{HBr} $$

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity of secondary alkyl halides.
  • Base : Potassium carbonate or sodium hydride achieves 72-85% yields in bench-scale trials.
  • Temperature : 80-110°C minimizes competing elimination reactions.

Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, PTC using tetrabutylammonium bromide (TBAB) in a biphasic system (H₂O/toluene) improves mass transfer:

Condition Value Yield Improvement
Catalyst Loading 5 mol% TBAB +22% vs. control
Reaction Time 8 hr 91% conversion
Temperature 70°C Optimal selectivity

This method reduces side products like N,N,N',N'-tetrapentyl derivatives to <3%.

Catalytic Approaches in Dialkylation

Glycol Ether-Mediated Synthesis

Adapting methodologies from cyanoethylation patents, glycol ethers (e.g., diethylene glycol dimethyl ether) act as dual solvents and catalysts:

$$
\text{Yield} = 98.15 - 98.98\% \quad \text{at} \quad 25-70°\text{C with 10-51.04 wt\% catalyst}
$$

Mechanistic Insight : Glycol ethers stabilize transition states through hydrogen bonding, lowering the activation energy for the second alkylation step.

Transition Metal Catalysis

Palladium-catalyzed coupling of ethylenediamine with 2-pentenyl boronic esters offers a halogen-free pathway:

$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{C}5\text{H}9\text{B}(\text{OR})2 \xrightarrow{\text{Pd(OAc)}2} (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + 2 \text{B}(\text{OR})_3
$$

This method achieves 88% yield but requires rigorous exclusion of moisture.

Reductive Amination Techniques

Ketone Reduction Pathway

Reacting ethylenediamine with 2-pentanone under hydrogenation conditions (Raney Ni, 50 atm H₂):

$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{C}5\text{H}{10}\text{O} \rightarrow (\text{C}5\text{H}{11})\text{NHCH}2\text{CH}2\text{NH}(\text{C}5\text{H}{11}) + 2 \text{H}_2\text{O}
$$

Optimization Data :

  • Temperature : 120°C optimal for imine intermediate formation
  • Pressure : >30 atm H₂ required for complete reduction
  • Yield : 67-74% with 5-8% over-alkylation byproducts

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Direct Alkylation 72-85 95 High 1.0
Phase-Transfer 91 97 Moderate 1.4
Glycol Ether Catalyzed 98 99 High 1.2
Reductive Amination 67-74 89 Low 2.1

Key Findings :

  • Catalytic alkylation methods outperform traditional routes in yield and purity
  • Reductive amination suffers from equilibrium limitations but provides halogen-free product

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data (2024) demonstrates advantages of tubular reactors for exothermic alkylation:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hr 1.5 hr
Energy Consumption 58 kWh/kg 19 kWh/kg
Space-Time Yield 0.8 kg/m³·hr 5.2 kg/m³·hr

Waste Stream Management

Neutralization of HBr byproducts generates 2.3 kg NaBr per kg product. Membrane electrolysis enables 92% bromine recovery for reagent recycling.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-pentyl)-ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

N,N’-Bis(2-pentyl)-ethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(2-pentyl)-ethylenediamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ion it coordinates with .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Ethylenediamine derivatives are classified based on substituent type:

Alkyl-Substituted Derivatives
  • However, reduced polarity may limit metal coordination capabilities. Applications: Hypothetically suited for drug delivery or as surfactants due to hydrophobic interactions.
  • N,N'-Bis(2-hexyl)-ethylenediamine (PubChem: ) :

    • Similar to 2-pentyl but with a longer alkyl chain, likely increasing hydrophobicity and steric hindrance, which could reduce reactivity in chelation or catalysis.
Aryl-Substituted Derivatives
  • N,N'-Bis(salicylidene)ethylenediamine () :
    • Structure : Schiff base formed by salicylaldehyde and ethylenediamine.
    • Properties :
  • High affinity for noble metal ions (e.g., Pd²⁺, Ag⁺, Pt²⁺, Au³⁺) with >94% extraction efficiency .
  • Forms stable metal complexes for catalysis (e.g., cobalt complexes in NAD-H oxidation) .

    • Limitations : Low selectivity in polymetallic solutions .
  • N,N'-Bis(2-hydroxybenzyl)ethylenediamine () :

    • Structure : Hydroxybenzyl groups enable hydrogen bonding and π-interactions.
    • Applications :
  • Cytotoxic activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells via cell cycle arrest and mitochondrial membrane depolarization .
  • Bromo- and chloro-substituted analogs (Compounds 7, 8) show enhanced potency with IC₅₀ values in the µM range .
Heteroaryl-Substituted Derivatives
  • N,N'-Bis(2-pyridylmethylene)ethylenediamine (): Structure: Pyridyl groups enhance metal coordination and solubility in polar solvents. Applications: Potential use in chelation therapy or as ligands in coordination chemistry.

Comparative Data Table

Compound Name Substituent Type Molecular Weight Key Properties/Applications References
N,N'-Bis(2-pentyl)-ethylenediamine 2-pentyl (alkyl) ~228 (estimated) Hypothetical: Enhanced lipophilicity -
N,N'-Bis(salicylidene)ethylenediamine Salicylidene (aryl) 268.35 Metal extraction (>94% efficiency), catalysis
N,N'-Bis(2-hydroxybenzyl)ethylenediamine Hydroxybenzyl (aryl) ~356 (Compound 7) Cytotoxic activity (IC₅₀: 12–25 µM)
N,N'-Bis(2-pyridylmethylene)ethylenediamine Pyridylmethylene (heteroaryl) 238.29 Chelation, bioactivity potential

Key Research Findings

  • Cytotoxicity : Bromo- and chloro-substituted hydroxybenzyl derivatives (e.g., Compounds 7, 8) exhibit concentration-dependent cytotoxicity, with cell cycle arrest at G0/G1 or S phases .
  • Metal Chelation : Salicylidene derivatives show superior metal-binding capacity but lack selectivity, making them ideal for bulk extraction rather than targeted applications .
  • Structural Influence : Aromatic substituents (e.g., hydroxybenzyl, salicylidene) enhance π-π stacking and hydrogen bonding, critical for host-guest chemistry (e.g., xylene/ethylbenzene separation in ).

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